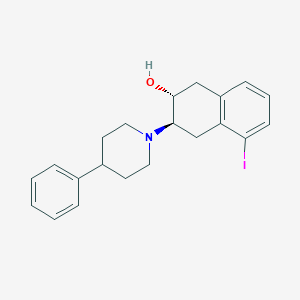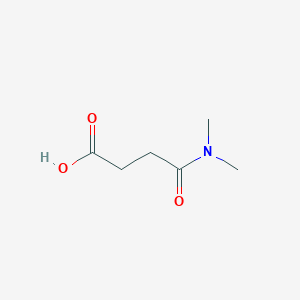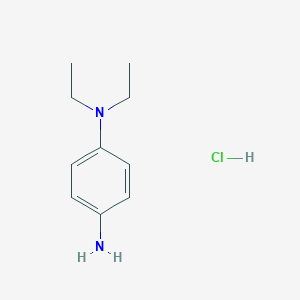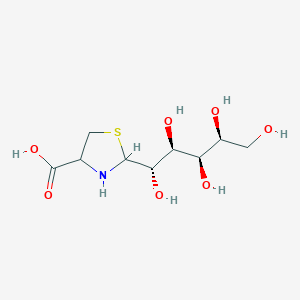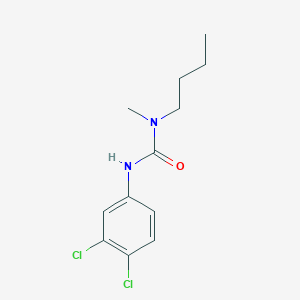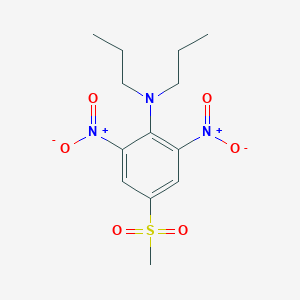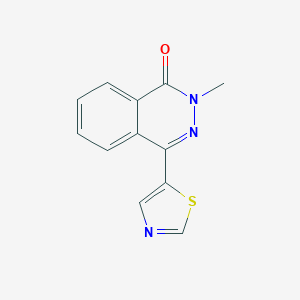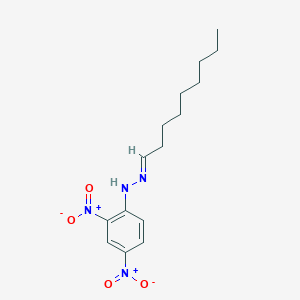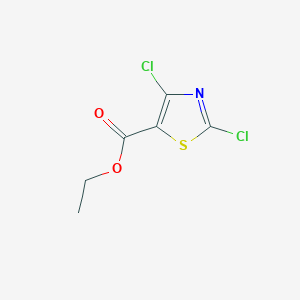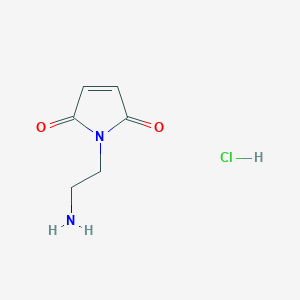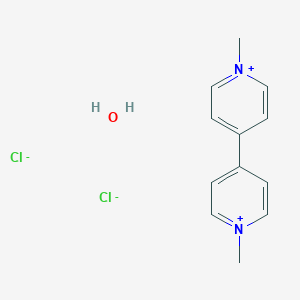
1,1'-二甲基-4,4'-联吡啶鎓二氯化物水合物
描述
科学研究应用
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate has numerous applications in scientific research:
作用机制
). . This process ultimately halts photosynthesis and leads to cell death.
Biochemical Pathways
The primary biochemical pathway affected by methyl viologen is the photosynthetic electron transport chain. By diverting electrons from PSI, it disrupts the normal flow of electrons, preventing the synthesis of ATP and NADPH, which are essential for the Calvin cycle. The accumulation of ROS further damages cellular components, leading to lipid peroxidation, protein denaturation, and DNA damage .
Pharmacokinetics
In plants, methyl viologen is rapidly absorbed and translocated to the chloroplasts. Its absorption, distribution, metabolism, and excretion (ADME) properties in humans and animals are of significant concern due to its high toxicity. Upon ingestion, it is absorbed through the gastrointestinal tract and distributed throughout the body. It is poorly metabolized and primarily excreted unchanged in the urine. The compound’s high toxicity is attributed to its ability to generate ROS, leading to multi-organ failure .
Result of Action
At the molecular level, the generation of ROS by methyl viologen leads to oxidative damage to lipids, proteins, and nucleic acids. At the cellular level, this results in membrane disruption, loss of cellular integrity, and cell death. In plants, this manifests as rapid wilting and desiccation of foliage. In humans and animals, exposure can lead to severe respiratory distress, renal failure, and death .
Action Environment
Environmental factors such as light, temperature, and oxygen levels significantly influence the efficacy and stability of methyl viologen. Light is essential for its activation, as it relies on the photosynthetic electron transport chain. Higher temperatures can enhance its activity by increasing the rate of electron transfer and ROS production. Oxygen availability is crucial for the generation of superoxide anions. Additionally, environmental pH and the presence of other chemicals can affect its stability and reactivity .
生化分析
Biochemical Properties
Methyl viologen dichloride hydrate plays a role in various biochemical reactions. It serves as an electron acceptor and transfer catalyst in redox reactions
Cellular Effects
Methyl viologen dichloride hydrate has been found to not cause any cellular toxicity or changes in mitochondrial membrane potential . It can disrupt the photosynthesis process and rupture cell membranes leading to desiccation of foliage .
Molecular Mechanism
The molecular mechanism of action of Methyl viologen dichloride hydrate involves the destruction of plant tissue, via disruption of the photosynthesis process and rupturing cell membranes leading to desiccation of foliage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate typically involves the quaternization of 4,4’-bipyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often obtained as a hydrate to enhance its stability and ease of handling .
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: It can be reduced to form a stable radical cation, which is involved in electron transfer processes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to generate the radical cation.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Produces superoxide anions and other reactive oxygen species.
Reduction: Forms a stable radical cation.
Substitution: Results in various substituted bipyridinium derivatives.
相似化合物的比较
Similar Compounds
Diquat dibromide: Another bipyridinium herbicide with similar redox activity but different substitution patterns.
Ethyl viologen diperchlorate: A related viologen compound used in redox chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is unique due to its high toxicity and rapid action as a herbicide. Its ability to generate reactive oxygen species makes it particularly effective in disrupting plant cellular processes . Additionally, its potential link to neurodegenerative diseases like Parkinson’s disease sets it apart from other herbicides .
属性
CAS 编号 |
75365-73-0 |
|---|---|
分子式 |
C12H16ClN2O+ |
分子量 |
239.72 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1 |
InChI 键 |
FBOZSZWVHGMOSX-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
同义词 |
1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl viologen dichloride hydrate acts as a strong oxidizing agent within plant cells. [] It disrupts photosynthesis by accepting electrons from photosystem I, subsequently transferring these electrons to molecular oxygen. This process generates reactive oxygen species (ROS) like superoxide radicals, leading to oxidative stress. [] This stress damages cellular components and can ultimately lead to cell death. [, ]
A: Litchi trees require low temperatures to initiate flowering. Studies have shown that methyl viologen dichloride hydrate, by inducing oxidative stress, can actually promote flowering in Litchi chinensis. [, , ] This suggests a potential link between ROS signaling and the flowering pathway in this plant species. Researchers have utilized methyl viologen dichloride hydrate to investigate the genes and molecular mechanisms involved in this process. [, , ]
A: N,N'-dimethylthiourea (DMTU) is a known ROS scavenger. [] Researchers use it alongside methyl viologen dichloride hydrate to confirm if the observed effects are indeed due to ROS generation. For instance, in Litchi chinensis, DMTU application was found to repress the flowering-promoting effects of methyl viologen dichloride hydrate, supporting the hypothesis that ROS plays a crucial role in this process. []
A: Interestingly, while methyl viologen dichloride hydrate induces cell death, research indicates that riboflavin plays a role in mediating this toxicity. [] Specifically, riboflavin appears to regulate the entry of hydrogen peroxide into cells, influencing the degree of oxidative damage caused by methyl viologen dichloride hydrate. [] This highlights a novel interaction between a vitamin and a known toxic compound.
A: The discovery of SLC52A2's involvement suggests that riboflavin levels within a cell could potentially influence its susceptibility to methyl viologen dichloride hydrate toxicity. [] This finding opens up avenues for further research into potential therapeutic interventions for paraquat poisoning, which currently has limited treatment options.
A: By analyzing gene expression changes in response to methyl viologen dichloride hydrate treatment, researchers can gain insights into the molecular pathways involved in stress response. [, ] For example, in Litchi chinensis, transcriptome analysis revealed the upregulation of genes related to plant hormone biosynthesis, ROS-specific transcription factors, stress response, and flowering. [, , ] This information sheds light on how plants react to oxidative stress at a molecular level.
A: In Litchi chinensis, rudimentary leaves within the panicles were found to be particularly sensitive to methyl viologen dichloride hydrate-induced senescence. [, ] This finding suggests that these leaves might play a role in regulating inflorescence development under stress conditions. [] By studying these specific leaves, researchers can potentially uncover unique aspects of the plant's stress response mechanism.
A: Yes, research has investigated the quenching effect of methyl viologen dichloride hydrate on the photoluminescence of porous silicon nanoparticles. [] This work explores its potential application in distinguishing static and dynamic quenching mechanisms, with implications for developing optical sensors for various analytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


